(1S,2R,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride
CAS No.:
Cat. No.: VC13351303
Molecular Formula: C7H14ClN
Molecular Weight: 147.64 g/mol
* For research use only. Not for human or veterinary use.
![(1S,2R,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride -](/images/structure/VC13351303.png)
Specification
Molecular Formula | C7H14ClN |
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Molecular Weight | 147.64 g/mol |
IUPAC Name | (1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine;hydrochloride |
Standard InChI | InChI=1S/C7H13N.ClH/c8-7-4-5-1-2-6(7)3-5;/h5-7H,1-4,8H2;1H/t5-,6+,7-;/m1./s1 |
Standard InChI Key | IZZMPZQAQTXAHW-FNCXLRSCSA-N |
Isomeric SMILES | C1C[C@H]2C[C@@H]1C[C@H]2N.Cl |
SMILES | C1CC2CC1CC2N.Cl |
Canonical SMILES | C1CC2CC1CC2N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
(1S,2R,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride belongs to the norbornane family, featuring a bicyclic system composed of two fused cyclohexane rings bridged across a single carbon atom. The amine group at position 2 and the hydrochloride salt contribute to its polar nature and solubility in aqueous media. The stereochemistry—denoted by the (1S,2R,4R) configuration—imparts chirality, which influences its interactions with biological targets.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 147.6 g/mol |
CAS Number | 121055-08-1 |
Purity | 95% |
Synthesis and Characterization
Synthetic Routes
The synthesis of (1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine hydrochloride typically involves multi-step organic reactions:
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Bicyclic Framework Formation: A Diels-Alder reaction between cyclopentadiene and a suitable dienophile generates the norbornene core.
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Functionalization: The amine group is introduced via nucleophilic substitution or reductive amination.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.
Analytical Characterization
Key techniques for verifying structure and purity include:
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Nuclear Magnetic Resonance (NMR): and NMR confirm the bicyclic structure and stereochemistry.
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High-Resolution Mass Spectrometry (HRMS): Validates the molecular formula.
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X-ray Crystallography: Resolves absolute stereochemistry in crystalline form.
Compound | Target Receptor | IC₅₀ (nM) |
---|---|---|
(1S,2R,4R)-Bicyclo[2.2.1]heptan-2-amine | SERT | ~250* |
Norbornane-2-methylamine | DAT | 180 |
*Theoretical estimate based on structural analogs.
Future Research Directions
Synthetic Optimization
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Enantioselective Synthesis: Developing catalytic asymmetric methods to improve stereochemical purity.
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Derivatization: Exploring substituents at positions 1 and 4 to enhance bioactivity.
Biological Studies
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Target Identification: High-throughput screening against receptor libraries.
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Pharmacokinetics: Assessing absorption, distribution, metabolism, and excretion (ADME) properties.
Industrial Applications
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Catalysis: As a chiral ligand in asymmetric synthesis.
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Material Science: Incorporation into polymers for enhanced thermal stability.
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